3-Bromo-6-iodothieno[3,2-b]thiophene
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Overview
Description
3-Bromo-6-iodothieno[3,2-b]thiophene is a heterocyclic compound with the molecular formula C6H2BrIS2 It is a derivative of thieno[3,2-b]thiophene, which is a fused ring system consisting of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodothieno[3,2-b]thiophene typically involves the bromination and iodination of thieno[3,2-b]thiophene. One common method involves the use of N-bromosuccinimide (NBS) and iodine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination and iodination at the desired positions on the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-iodothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts are often employed in coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-Bromo-6-iodothieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-iodothieno[3,2-b]thiophene depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors. In medicinal chemistry, the compound can interact with biological targets through various mechanisms, including binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-iodothieno[3,2-b]thiophene
- 3,6-Dibromothieno[3,2-b]thiophene
- 3,6-Diiodothieno[3,2-b]thiophene
Uniqueness
3-Bromo-6-iodothieno[3,2-b]thiophene is unique due to the presence of both bromine and iodine atoms on the thiophene ring. This dual halogenation provides distinct reactivity and allows for versatile functionalization compared to compounds with only one type of halogen .
Properties
IUPAC Name |
3-bromo-6-iodothieno[3,2-b]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIS2/c7-3-1-9-6-4(8)2-10-5(3)6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXJANNYZRUSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=CS2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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